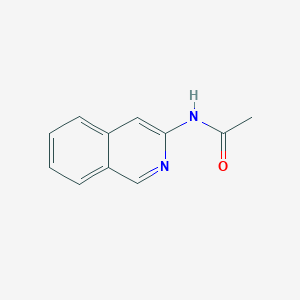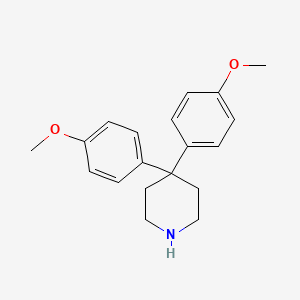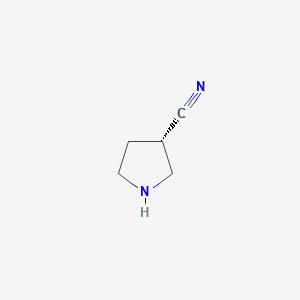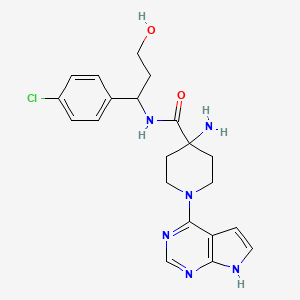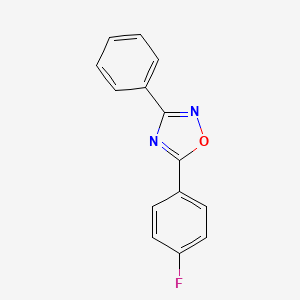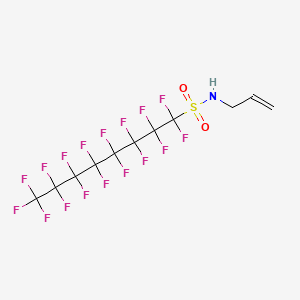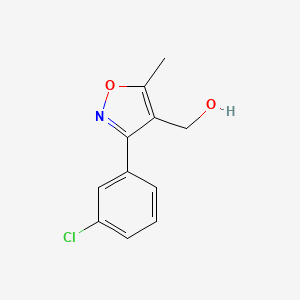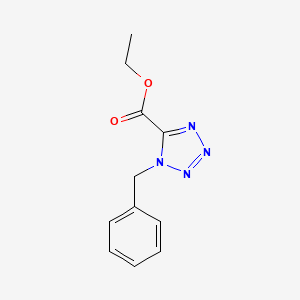
1-benzyl-1H-tetrazole-5-carboxylicacidethylester
Übersicht
Beschreibung
1-benzyl-1H-tetrazole-5-carboxylicacidethylester is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester typically involves the reaction of 1-benzyl-1H-tetrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .
Analyse Chemischer Reaktionen
1-benzyl-1H-tetrazole-5-carboxylicacidethylester undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-benzyl-1H-tetrazole-5-carboxylicacidethylester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-benzyl-1H-tetrazole-5-carboxylicacidethylester can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-carboxylic acid ethyl ester: Similar in structure but with a phenyl group instead of a benzyl group.
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester: Contains a methyl group, leading to variations in its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
ethyl 1-benzyltetrazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-12-13-14-15(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
BUYFXNQLAQQSEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN=NN1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
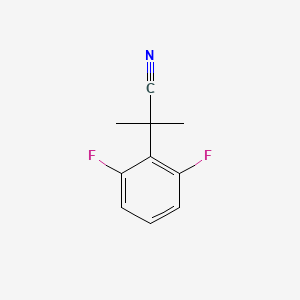
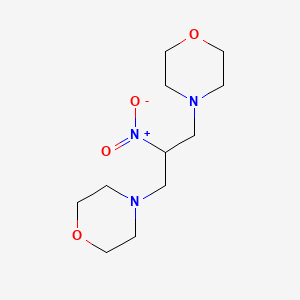
![1H-Pyrazole-3,5-diamine, 4-[(4-bromophenyl)azo]-](/img/structure/B8795120.png)
![[3,5-bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B8795127.png)
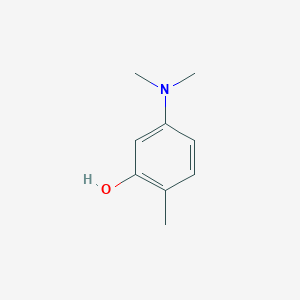
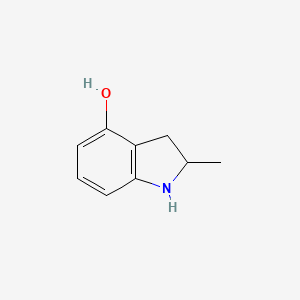
![2-Chloro-7-cyclopentyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8795152.png)
